

# Spectroscopic and Structural Analysis of 4-Fluoro-3-nitrobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: **4-Fluoro-3-nitrobenzamide**

Cat. No.: **B1321499**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-nitrobenzamide**, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular Structure and Properties

**4-Fluoro-3-nitrobenzamide** is an aromatic compound with the chemical formula  $C_7H_5FN_2O_3$ . It possesses a molecular weight of approximately 184.13 g/mol. The strategic placement of the fluoro, nitro, and amide functional groups on the benzene ring makes it a versatile building block in organic synthesis.

Molecular Structure:

Caption: Molecular structure of **4-Fluoro-3-nitrobenzamide**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-3-nitrobenzamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|------------|
| Data not available   | -            | -          |
| Data not available   | -            | -          |
| Data not available   | -            | -          |
| Data not available   | -            | -          |

Table 2:  $^{13}\text{C}$  NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| Data not available   | -          |

Note: Specific experimental NMR data for **4-Fluoro-3-nitrobenzamide** is not readily available in the public domain. The expected signals would include distinct aromatic protons and carbons influenced by the electron-withdrawing effects of the fluoro and nitro groups, and the amide functionality.

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| ~3400-3200                     | Strong, Broad | N-H stretch (amide)                |
| ~1680                          | Strong        | C=O stretch (amide I)              |
| ~1600                          | Medium        | C=C stretch (aromatic)             |
| ~1530                          | Strong        | Asymmetric NO <sub>2</sub> stretch |
| ~1350                          | Strong        | Symmetric NO <sub>2</sub> stretch  |
| ~1250                          | Strong        | C-F stretch                        |

Note: The values presented are typical for aromatic amides with nitro and fluoro substituents and are based on general spectroscopic principles. Specific experimental data is not available.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z                | Relative Intensity (%) | Assignment                       |
|--------------------|------------------------|----------------------------------|
| 184                | -                      | [M] <sup>+</sup> (Molecular Ion) |
| Data not available | -                      | Fragment ions                    |

Note: The molecular ion peak is expected at an m/z of 184, corresponding to the molecular weight of the compound. Further fragmentation patterns would involve the loss of the amide and nitro groups.

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **4-Fluoro-3-nitrobenzamide** are not explicitly detailed in readily accessible literature. However, a general synthetic pathway involves the amidation of 4-fluoro-3-nitrobenzoic acid.

## General Synthesis of 4-Fluoro-3-nitrobenzamide

A common method for the synthesis of **4-Fluoro-3-nitrobenzamide** is the conversion of the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This can be achieved through a two-step process:

- Activation of the Carboxylic Acid: 4-fluoro-3-nitrobenzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. A standard method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ).
- Amidation: The activated carboxylic acid derivative is then reacted with ammonia ( $\text{NH}_3$ ) or an ammonia equivalent to form the primary amide, **4-Fluoro-3-nitrobenzamide**.



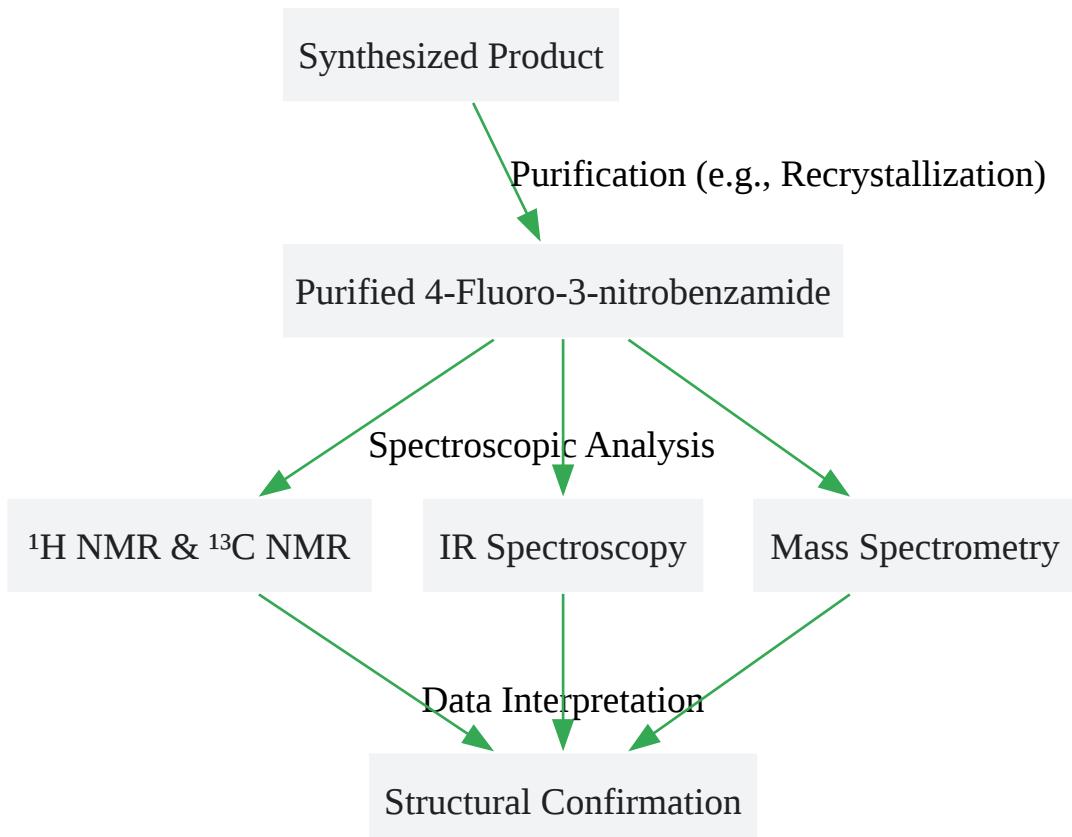
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Caption: General synthetic pathway for **4-Fluoro-3-nitrobenzamide**.

## Spectroscopic Analysis Workflow

The characterization of the synthesized **4-Fluoro-3-nitrobenzamide** would typically follow this workflow:

## Synthesis &amp; Purification



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Caption: Experimental workflow for spectroscopic analysis.

## Conclusion

This technical guide summarizes the expected spectroscopic characteristics of **4-Fluoro-3-nitrobenzamide** based on its chemical structure and the known effects of its functional groups. While specific, experimentally derived quantitative data remains elusive in publicly available sources, the provided information offers a solid foundation for researchers working with this compound. Further investigation into proprietary databases or direct experimental analysis is recommended to obtain precise spectroscopic values.

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